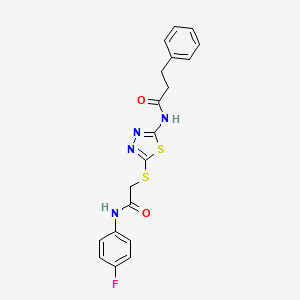![molecular formula C16H16F2N4O3 B2872452 Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-10-0](/img/structure/B2872452.png)
Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and properties.Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and involve multiple steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The compounds showed promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various methods. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs show promise in the field of tuberculosis treatment. A study by Titova et al. (2019) synthesized various analogs of this compound and evaluated them for tuberculostatic activity, analyzing structure-activity relations. This research emphasizes the potential of these compounds in treating tuberculosis (Titova et al., 2019).
Synthesis for Biological Activity
Massari et al. (2017) developed efficient procedures for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, which is structurally related to this compound. These compounds showed promising ability to inhibit influenza virus RNA polymerase, indicating potential use in antiviral therapies (Massari et al., 2017).
Antitumor Activities
The compound Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which shares a similar structure with the queried compound, was synthesized and evaluated for its antitumor activities against human lung and hepatocellular carcinoma cell lines by Gomha et al. (2017). The results indicated high potency, suggesting potential applications in cancer treatment (Gomha et al., 2017).
Antiasthma Agents
Research by Medwid et al. (1990) on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally related to the queried compound, showed activity as mediator release inhibitors. These compounds were prepared for potential use as antiasthma agents, indicating their relevance in respiratory disorder treatments (Medwid et al., 1990).
Supramolecular Assembly
Studies on crystal structures of related compounds, such as those by Boechat et al. (2014), provide insights into the supramolecular assembly of these molecules. Understanding these structures is crucial for pharmaceutical applications, as they influence drug delivery and efficacy (Boechat et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory processes . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound exerts its neuroprotective and anti-inflammatory properties by interacting with its targets and causing significant changes. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in neuroinflammation . Additionally, it interacts favorably with active residues of ATF4 and NF-kB proteins, which are involved in cellular stress responses and inflammation, respectively .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are implicated in neurodegenerative diseases . It also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Zukünftige Richtungen
The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds could be beneficial for the discovery of new drug candidates .
Biochemische Analyse
Biochemical Properties
Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with enzymes and proteins such as ATF4 and NF-kB, influencing their activity .
Cellular Effects
In cellular contexts, Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could potentially influence cell function. Similar compounds have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
methyl 7-[2-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-10-12(14(23)24-2)13(22-16(21-10)19-8-20-22)9-6-4-5-7-11(9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAVHHFWBKASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
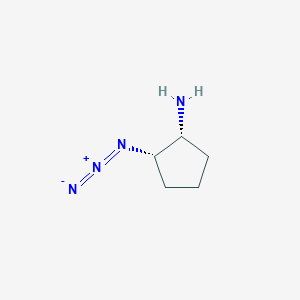
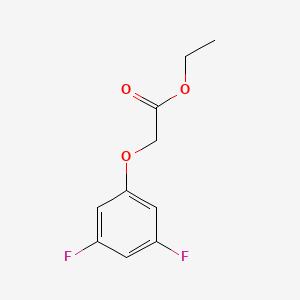
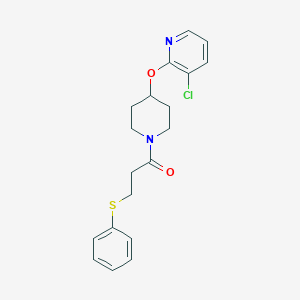
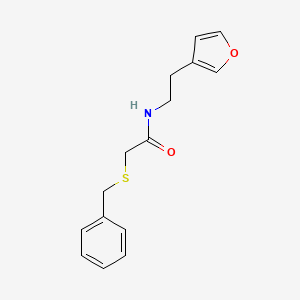
![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2872378.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

![4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2872386.png)


